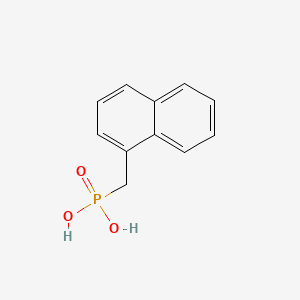

(1-Naphthylmethyl)phosphonic acid

Description

Contextual Significance of Organophosphonic Acids in Contemporary Chemistry

Organophosphonic acids are a class of organophosphorus compounds characterized by a phosphorus atom bonded to a carbon atom and three oxygen atoms, with two of the oxygens present as hydroxyl (-OH) groups and one as a phosphoryl (P=O) group. beilstein-journals.org This structural arrangement confers a range of useful properties, making them significant in diverse areas of modern chemistry.

One of the key attributes of phosphonic acids is their ability to act as mimics for phosphate (B84403) groups, which are ubiquitous in biological systems. beilstein-journals.org However, the carbon-phosphorus (C-P) bond in phosphonic acids is significantly more resistant to enzymatic and chemical hydrolysis compared to the phosphorus-oxygen (P-O) bond in phosphates. beilstein-journals.org This enhanced stability makes phosphonic acid-containing molecules valuable as therapeutic agents and biochemical probes. nih.govd-nb.info

The phosphonic acid moiety is a strong chelating agent, capable of coordinating with various metal ions. nih.govd-nb.info This property is exploited in applications such as water treatment for scale and corrosion inhibition, metal ion sequestration, and the development of functional materials. airedale-group.com In the realm of materials science, organophosphonic acids are utilized for the surface functionalization of metals and nanoparticles, and as building blocks for the creation of supramolecular assemblies and hybrid organic-inorganic materials. beilstein-journals.orgnih.govd-nb.info Their capacity for strong hydrogen bonding also contributes to the formation of self-assembled structures. beilstein-journals.org

The versatility of organophosphonic acids extends to their use as intermediates in organic synthesis, allowing for the preparation of a wide array of more complex molecules. nih.govd-nb.infochembk.com Their applications span fields from medicine and agriculture to materials science and catalysis, underscoring their importance in contemporary chemical research. nih.govd-nb.infoairedale-group.com

Historical Perspective on the Discovery and Initial Investigations of Naphthylmethylphosphonic Acid Scaffolds

The development of synthetic methods for preparing phosphonic acids has a long history, with significant advancements expanding the range of accessible structures. The synthesis of aryl- and alkylphosphonic acids laid the groundwork for the preparation of more complex derivatives, including those containing naphthylmethyl scaffolds.

Initial investigations into compounds like (1-Naphthylmethyl)phosphonic acid were often driven by the broader interest in organophosphorus chemistry. The synthesis of its diethyl ester, diethyl (1-naphthylmethyl)phosphonate, has been reported, serving as a key intermediate. chembk.comepa.govnih.gov The preparation of such esters typically involves the reaction of a trialkyl phosphite (B83602) with a corresponding halide, in this case, 1-(chloromethyl)naphthalene (B51744), via the Michaelis-Arbuzov reaction. Subsequent hydrolysis of the resulting phosphonate (B1237965) ester yields the desired phosphonic acid.

Early research focused on characterizing the fundamental chemical and physical properties of these compounds. nih.gov Spectroscopic techniques and elemental analysis were crucial in confirming their structures. The presence of the naphthalene (B1677914) group introduces unique photophysical properties and steric considerations that influence the chemical behavior of the molecule. These initial studies provided the foundational knowledge for later explorations into the applications of naphthylmethylphosphonic acids and their derivatives in various fields of chemical research.

Properties of this compound

The chemical and physical properties of this compound are key to its utility in research.

| Property | Value |

| Molecular Formula | C11H11O3P |

| Molecular Weight | 222.18 g/mol |

| IUPAC Name | (naphthalen-1-ylmethyl)phosphonic acid |

| CAS Number | 4730-77-2 |

Data sourced from PubChem CID 96536 nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

naphthalen-1-ylmethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11O3P/c12-15(13,14)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYGCMUNBGIOQAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197096 | |

| Record name | Phosphonic acid, (1-naphthylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4730-77-2 | |

| Record name | P-(1-Naphthalenylmethyl)phosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4730-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, (1-naphthylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004730772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1-Naphthylmethyl)phosphonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78906 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic acid, (1-naphthylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Derivatization and Functionalization of the 1 Naphthylmethyl Phosphonic Acid Scaffold

Synthesis of Ester and Amide Derivatives

The phosphonic acid group of (1-Naphthylmethyl)phosphonic acid is a prime target for derivatization, with esterification and amidation being the most common transformations. These modifications are crucial for various applications, including the development of prodrugs with enhanced bioavailability.

Preparation of Dialkyl (1-Naphthylmethyl)phosphonates

The synthesis of dialkyl (1-naphthylmethyl)phosphonates is a fundamental transformation that provides access to a wide range of derivatives. A common and effective method for their preparation is the Michaelis-Arbuzov reaction. researchgate.netd-nb.info This reaction typically involves the treatment of a 1-(halomethyl)naphthalene, such as 1-(chloromethyl)naphthalene (B51744) or 1-(bromomethyl)naphthalene, with a trialkyl phosphite (B83602). The reaction proceeds via a quasiphosphonium salt intermediate, which then undergoes dealkylation to yield the desired dialkyl (1-naphthylmethyl)phosphonate. researchgate.net

Another widely used method is the Pudovik reaction, which involves the addition of a dialkyl phosphite to an electrophile. researchgate.net For the synthesis of (1-naphthylmethyl)phosphonates, this would typically involve the reaction of a dialkyl phosphite with 1-naphthaldehyde (B104281) in the presence of a suitable catalyst.

While specific yields for the synthesis of various dialkyl (1-naphthylmethyl)phosphonates are not extensively reported in easily accessible literature, the general applicability of these methods is well-established. For instance, diethyl (1-naphthylmethyl)phosphonate is a known compound with the CAS number 53575-08-9. epa.gov

Table 1: General Methods for the Synthesis of Dialkyl (1-Naphthylmethyl)phosphonates

| Reaction Name | Reactants | General Conditions | Product |

| Michaelis-Arbuzov | 1-(Halomethyl)naphthalene, Trialkyl phosphite | Heat | Dialkyl (1-naphthylmethyl)phosphonate |

| Pudovik Reaction | 1-Naphthaldehyde, Dialkyl phosphite | Base or Acid Catalyst | Dialkyl α-hydroxy-(1-naphthylmethyl)phosphonate |

Note: The Pudovik reaction initially yields an α-hydroxy derivative, which would require a subsequent reduction step to afford the target dialkyl (1-naphthylmethyl)phosphonate.

Formation of Mixed Aryl Phosphonate (B1237965) Esters

Mixed aryl phosphonate esters, containing both an alkyl and an aryl group attached to the phosphorus atom, are of significant interest, particularly in the design of prodrugs with tailored hydrolysis rates. A versatile method for the synthesis of mixed alkyl/aryl phosphonates involves the activation of a dialkyl phosphonate with triflic anhydride (B1165640), followed by reaction with a phenol. nih.gov

For instance, the synthesis of a mixed methyl 2-nitronaphthyl phosphonate has been reported, demonstrating the feasibility of introducing a substituted naphthyl group onto the phosphorus center. nih.gov In this procedure, a dimethyl phosphonate is treated with triflic anhydride and pyridine, followed by the addition of a nitronaphthol to yield the mixed ester in good yield. nih.gov Although this example does not use a (1-naphthylmethyl)phosphonate as the starting material, the methodology is adaptable.

Another approach involves the initial conversion of the phosphonic acid to its phosphonic dichloride, followed by sequential reaction with an alcohol and a phenol. However, this method can be challenging due to the difficulty in isolating the intermediate phosphonochloridate. google.com A more convenient transesterification method involves refluxing a diaryl phosphonate with an alcohol in the presence of a catalytic amount of sodium alkoxide. google.com

Table 2: Synthetic Strategies for Mixed Aryl (1-Naphthylmethyl)phosphonate Esters

| Method | Key Reagents | Description |

| Triflate Activation | Triflic anhydride, Pyridine, Phenol | Activation of a dialkyl (1-naphthylmethyl)phosphonate followed by reaction with a phenol. nih.gov |

| Transesterification | Diaryl phosphonate, Alcohol, Sodium alkoxide | Replacement of one aryl group of a diaryl phosphonate with an alkyl group from an alcohol. google.com |

Introduction of Additional Functional Groups

Further functionalization of the this compound scaffold can be achieved by introducing substituents at the α-carbon (the carbon atom adjacent to the phosphorus atom). This allows for the fine-tuning of the molecule's steric and electronic properties and the introduction of new pharmacophoric elements.

α-Alkoxynaphthylmethylphosphonic Acid Derivatives

The synthesis of α-alkoxynaphthylmethylphosphonic acid derivatives typically proceeds through an α-hydroxy intermediate. The preparation of α-hydroxyphosphonates is well-established and generally involves the Pudovik reaction of an aldehyde with a dialkyl phosphite. organic-chemistry.org In the context of the this compound scaffold, this would involve the reaction of 1-naphthaldehyde with a dialkyl phosphite to yield a dialkyl α-hydroxy-(1-naphthylmethyl)phosphonate.

The resulting α-hydroxy group can then be alkylated to afford the desired α-alkoxy derivatives. This alkylation is a standard transformation in organic synthesis and can be achieved using various alkylating agents under basic conditions. While specific examples for the this compound series are not readily found in the literature, the methodology is straightforward and generally applicable.

Acyl Derivatives of α-Aminonaphthylmethylphosphonic Acid

The introduction of an amino group at the α-position opens up a plethora of possibilities for further functionalization, particularly through acylation. The synthesis of α-aminophosphonates can be achieved through various methods, with the Kabachnik-Fields reaction being one of the most prominent. nih.gov This one-pot, three-component reaction involves the condensation of an aldehyde (1-naphthaldehyde), an amine, and a dialkyl phosphite.

Once the α-amino-(1-naphthylmethyl)phosphonate is obtained, the amino group can be readily acylated using a variety of acylating agents, such as acyl chlorides or anhydrides, in the presence of a base to yield the corresponding N-acyl derivatives. This acylation step allows for the introduction of a wide range of functional groups, which can be used to modulate the biological activity and physicochemical properties of the parent compound. Research on N-acyl-α-amino-benzylphosphonates has shown that these compounds can exist as a dynamic equilibrium of two conformers due to hindered rotation around the N-C acyl bond. nih.gov

α-Aminoalkylphosphonic and Phosphonocarboxylic Acid Amphiphiles

The synthesis of α-aminoalkylphosphonic acids and phosphonocarboxylic acids from the this compound scaffold leverages established organophosphorus chemistry methodologies. These derivatives are of significant interest due to their amphiphilic nature, combining the hydrophobic naphthyl group with the hydrophilic and highly functional phosphonic acid head.

α-Aminoalkylphosphonic acids are structural analogs of α-amino acids, where a phosphonic acid group replaces the carboxylic acid moiety. mdpi.comnih.gov This substitution imparts unique properties, including stronger acidity and a tetrahedral geometry. chim.it The synthesis of derivatives bearing the 1-naphthylmethyl group can be achieved through various established routes. One common method involves the three-component Kabachnik–Fields reaction, where an amine, a carbonyl compound, and a dialkyl phosphite react to form an α-aminophosphonate. To incorporate the naphthylmethyl group, a suitable aldehyde or ketone derived from naphthalene (B1677914) would be used. Another powerful method is the Pudovik reaction, which involves the addition of a P-H bond across an imine (a Schiff base).

Similarly, phosphonocarboxylic acids, which contain both a phosphonic and a carboxylic acid group, can be synthesized. These compounds are effective chelating agents and are used as scale inhibitors. researchgate.net The synthesis of esters of phosphonocarboxylic acids, which can then be hydrolyzed to the free acids, has been demonstrated for various structures. researchgate.net

While specific literature detailing the synthesis of amphiphiles starting directly from this compound is not abundant, these general synthetic strategies are broadly applicable. mdpi.comnih.govnih.govnih.gov For example, chiral P-H spirophosphoranes have been used to react with long-chain prochiral aldimines to produce enantiopure (α-amino)phosphonic acid amphiphiles. nih.gov Such methods could be adapted to create novel amphiphiles possessing the bulky and hydrophobic 1-naphthylmethyl side chain, making them suitable for applications in areas like surfactant science and drug delivery. nih.gov

Conjugation with Macro- and Supramolecular Systems

The this compound scaffold is a valuable building block for conjugation with larger molecular systems, leading to materials with emergent properties. Its phosphonate group provides a robust anchor for binding to metal-oxo clusters, while the naphthyl group can introduce unique photophysical characteristics or facilitate self-assembly through π-π stacking interactions.

Incorporation into Polyoxometalate Frameworks

A significant advancement in the functionalization of polyoxometalates (POMs) has been the incorporation of the 1-naphthylmethylphosphonate group into vacant sites of Keggin-type polyoxotungstates. mdpi.com POMs are discrete metal-oxygen anion clusters with diverse applications in catalysis, medicine, and materials science. By reacting 1-naphthylmethylphosphonic acid with monolacunary Keggin precursors like [SiW₁₁O₃₉]⁸⁻, novel hybrid organic-inorganic POMs have been synthesized. mdpi.com

In a notable study, two isostructural compounds, [N(C₄H₉)₄]₃[H(POC₁₁H₉)₂(α-HBW₁₁O₃₉)] (TBA-1) and [N(C₄H₉)₄]₃[H(POC₁₁H₉)₂(α-SiW₁₁O₃₉)] (TBA-2), were created. Single-crystal X-ray diffraction analysis revealed that in both structures, two 1-naphthylmethylphosphonate ligands occupy the vacant position of the Keggin anion. mdpi.com The phosphonate group serves as a covalent linker to the inorganic framework.

A key finding was the observation of a charge-transfer interaction between the organic naphthyl group (electron donor) and the inorganic POM cluster (electron acceptor). mdpi.com This was evidenced by the appearance of a new absorption band in the visible region of the UV-Vis spectrum, causing the resulting compounds to be yellow-orange, and was further confirmed by theoretical calculations. mdpi.com Furthermore, the intrinsic fluorescence of the naphthyl moiety was found to be quenched upon its incorporation into the POM skeleton, likely due to this charge-transfer process providing a non-radiative deactivation pathway. mdpi.com

Table 1: Structural and Spectroscopic Data for Naphthyl-Functionalized Polyoxometalates This table is generated based on data from the text.

| Compound Name | Formula | Color | Charge-Transfer Band (λ_max) |

|---|---|---|---|

| TBA-1 | [N(C₄H₉)₄]₃[H(POC₁₁H₉)₂(α-HBW₁₁O₃₉)] | Yellowish | ~385 nm |

| TBA-2 | [N(C₄H₉)₄]₃[H(POC₁₁H₉)₂(α-SiW₁₁O₃₉)] | Orange-Yellow | ~400 nm |

Formation of Phosphonate-Substituted Heterocyclic Compounds

The synthesis of heterocyclic compounds containing a phosphonate group is a field of growing interest, as these molecules often exhibit significant biological activity. chim.it The this compound framework can be incorporated into or used to functionalize heterocyclic systems through several synthetic routes.

General methods for preparing heterocyclic phosphonates are well-established. For instance, α-aminomethylphosphinic acids with heterocyclic substituents can be prepared by reacting hypophosphorous acid with appropriate imines. chim.it Another approach involves the addition of P-H compounds to carbonyls or imines, a reaction that can be used to build heterocyclic structures or attach a phosphonate group to a pre-existing one. chim.it

The palladium-catalyzed Hirao reaction is a versatile tool for forming P-C bonds and has been used to synthesize phosphonate-substituted 1,10-phenanthrolines. researchgate.net This method could theoretically be applied to couple a (1-naphthylmethyl)phosphonate moiety to a halogenated heterocycle. Furthermore, the reaction of 2H-azirines with nucleophiles provides a pathway to various phosphorus-substituted heterocycles and α- or β-aminophosphorus acid derivatives. nih.gov

While direct examples of synthesizing heterocycles from this compound were not found in the surveyed literature, the established synthetic protocols provide a clear roadmap for creating such novel molecules for applications in medicinal chemistry and materials science. nih.govchim.it

Development of Naphthyl-Containing Organophosphonate Polymers

The combination of the rigid, aromatic naphthyl group and the coordinating phosphonate functionality makes this compound an attractive monomer or functionalizing agent for the development of advanced polymers. These polymers can range from coordination polymers and metal-organic frameworks (MOFs) to high-performance organic polymers.

A pertinent example is the synthesis of crystalline materials from naphthalenediimide (NDI) functionalized with phosphonate groups, which are then coordinated with zinc ions. acs.org In this work, N,N'-bis(2-(phosphono)ethyl)-1,4,5,8-naphthalenediimide (PNDI) was reacted with zinc nitrate (B79036) under different solvent conditions to produce crystalline coordination polymers. These materials exhibited porosity, with a sample synthesized in DMF showing mesopores with a diameter of 4.1 nm. acs.org This demonstrates how naphthyl-phosphonate units can be used to construct porous, ordered materials.

Table 2: Synthesis Conditions for Naphthalenediimide/Zinc Phosphonate Materials This table is generated based on data from the text.

| Sample Name | Solvent | Temperature | Time | Resulting Porosity |

|---|---|---|---|---|

| NDI/Zn-W | Water | Room Temp. | 7 days | Not specified |

| NDI/Zn-D | DMF | 130 °C | 48 hours | Mesoporous (4.1 nm diameter) |

In a broader context, naphthyl groups are incorporated into polymers like polyimides to enhance thermal stability and mechanical properties. researchgate.net For instance, a polyimide synthesized from 2,7-bis(4-aminophenoxy)naphthalene demonstrated high glass transition temperatures (287–321 °C) and decomposition temperatures above 556 °C. researchgate.net Similarly, phosphonate groups are known to improve the fire-retardant properties of polymers. mdpi.com Therefore, the development of polymers containing the (1-naphthylmethyl)phosphonate unit is a promising strategy for creating materials that are both thermally robust and flame resistant. Methods for grafting phosphonate groups onto polymer backbones, such as through the Arbusov reaction with halogenated polymers or activation with epichlorohydrin (B41342) followed by reaction with triethyl phosphite, are well-established and could be adapted for this purpose. mdpi.com

Mechanistic Investigations and Reaction Chemistry

Reaction Mechanisms for Phosphonate (B1237965) Synthesis and Transformation

The synthesis of (1-Naphthylmethyl)phosphonic acid typically proceeds through the formation of a phosphonate ester intermediate, which is subsequently hydrolyzed. The most common route to the ester is the Michaelis-Arbuzov reaction. researchgate.net

Michaelis-Arbuzov Reaction: This reaction provides a robust method for forming the crucial carbon-phosphorus bond. researchgate.net It involves the reaction of a trialkyl phosphite (B83602), such as triethyl phosphite, with an appropriate alkyl halide, in this case, 1-(halomethyl)naphthalene (e.g., 1-(chloromethyl)naphthalene (B51744) or 1-(bromomethyl)naphthalene). researchgate.netnih.gov

The mechanism consists of two main steps:

Nucleophilic Attack: The phosphorus atom of the trialkyl phosphite, possessing a lone pair of electrons, acts as a nucleophile and attacks the electrophilic benzylic carbon of the 1-(halomethyl)naphthalene. This results in the displacement of the halide ion and the formation of a trialkoxyphosphonium salt intermediate (a quasiphosphonium salt). researchgate.net

Dealkylation: The displaced halide ion then acts as a nucleophile, attacking the carbon atom of one of the alkoxy groups on the phosphonium (B103445) salt. This step proceeds via an S(_N)2 mechanism, leading to the cleavage of a C-O bond and the formation of the final dialkyl (1-naphthylmethyl)phosphonate ester and a new alkyl halide by-product. researchgate.net

Transformation to Phosphonic Acid: The conversion of the resulting dialkyl (1-naphthylmethyl)phosphonate to this compound is most commonly achieved through acid hydrolysis. beilstein-journals.orgnih.gov

Acid Hydrolysis: This is the most general method for preparing phosphonic acids from their dialkyl esters. nih.gov The process typically involves refluxing the phosphonate ester with a concentrated aqueous solution of a strong acid, such as hydrochloric acid (HCl). beilstein-journals.org The mechanism is believed to begin with the protonation of the highly polar phosphoryl oxygen atom. nih.gov This protonation enhances the electrophilicity of the phosphorus atom. Subsequently, two competitive mechanisms can occur: an S(_N)1 pathway involving the loss of a carbocation from the ester group, or an S(_N)2 pathway where a nucleophile (like a chloride ion or water) attacks the alkyl group of the ester. nih.gov Repetition of this process for both ester groups yields the final phosphonic acid. nih.gov

McKenna Reaction (Transsilylation-Methanolysis): An alternative, milder method for dealkylation involves the use of bromotrimethylsilane (B50905) (TMSBr), followed by solvolysis with an alcohol like methanol (B129727) or with water. d-nb.info This two-step procedure is particularly useful for substrates that are sensitive to harsh acidic conditions. beilstein-journals.org The TMSBr reacts with the phosphonate ester to form a silylated intermediate, which is then readily cleaved by methanol or water to give the phosphonic acid. d-nb.info

Protonation Behavior and Acidity Studies of the Phosphonic Acid Group

The phosphonic acid group, -P(O)(OH)(_2), is a key feature of the molecule, granting it its characteristic acidic properties.

Protonation: In the presence of a strong acid, the phosphonic acid group can be protonated. Spectroscopic and theoretical studies on similar compounds suggest that protonation occurs on the oxygen atom that is double-bonded to the phosphorus atom (the phosphoryl oxygen). nih.gov This creates a phosphorus-centered cation stabilized by resonance. beilstein-journals.org

Acidity and pK(_a): The this compound molecule is a diprotic acid, meaning it can donate two protons in succession from its two hydroxyl groups. The acidity of these protons is described by two distinct dissociation constants (pK(_a) values). nih.gov

The first deprotonation results in the formation of a monoanion, [C(_1_0)H(_7)CH(_2)P(O)(OH)O].

The second deprotonation yields the dianion, [C(_1_0)H(_7)CH(_2)P(O)(O(_2))].

For phosphonic acids where the substituent (R) is an aromatic moiety, the first pK(_a) typically ranges from 1.1 to 2.3, while the second pK(_a) is in the range of 5.3 to 7.2. nih.govd-nb.info The specific pK(_a) values for this compound are influenced by the electronic properties of the 1-naphthylmethyl group. The progressive donation of protons becomes more difficult due to the buildup of negative charge, which is why the second pK(_a) value is significantly higher than the first. ucsd.edu

| Ionization Step | Typical pK_a Range (Aromatic R Group) |

| R-PO(OH)₂ ⇌ R-PO₂(OH)⁻ + H⁺ | 1.1 - 2.3 |

| R-PO₂(OH)⁻ ⇌ R-PO₃²⁻ + H⁺ | 5.3 - 7.2 |

| Data derived from general findings for aromatic phosphonic acids. nih.govd-nb.info |

Radical Reactions Involving 1-Naphthylmethyl Species in Organic Transformations

The 1-naphthylmethyl moiety can be used to generate 1-naphthylmethyl radicals, which are valuable intermediates in various organic transformations for forming new chemical bonds. A key method for generating these radicals is the thermolysis of organotin precursors like bis(1-naphthylmethyl)tin dichlorides. researchgate.net This process involves the homolytic cleavage of the tin-carbon (Sn-C) bond. researchgate.net

Once generated, these radicals can participate in several types of reactions:

C-O Bond Formation: In-situ generated 1-naphthylmethyl radicals can combine with persistent organic radicals, such as 4-hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl (4-hydroxy-TEMPO), to form new carbon-oxygen bonds. researchgate.net

C-N Bond Formation: The radicals can unite with nitric oxide (NO) under an inert atmosphere, leading to the formation of a carbon-nitrogen bond. researchgate.net

C-C Bond Formation: A methodology has been developed for the synthesis of unsymmetrical diarylmethanes using 1-naphthylmethyl radicals. The iodine-mediated thermolysis of bis(1-naphthylmethyl)tin dichloride generates the radical, which reacts with iodine to form a cation that subsequently attacks an arene in an electrophilic substitution reaction, yielding diarylmethane products with high regioselectivity. researchgate.net

Studies on the related 1-naphthyl radical (C(_1_0)H(_7)•) show that its reaction with molecular oxygen is initiated by a barrierless addition of O(_2) to form a 1-naphthylperoxy radical (C(_1_0)H(_7)OO•). nih.gov This peroxy radical is a key intermediate that can undergo further reactions, leading to the formation of products like 1-naphthoxy radicals and eventually indenyl radicals plus carbon monoxide. nih.govcore.ac.uk

Bioactivity and Mechanistic Biological Studies Non Clinical Focus

Enzyme Inhibition Mechanisms

(1-Naphthylmethyl)phosphonic acid and its derivatives have been a subject of interest in the study of enzyme inhibition, particularly targeting phosphatases. The stability of the phosphonate (B1237965) group, compared to the more labile phosphate (B84403) ester bond, makes these compounds effective tools for investigating enzyme mechanisms and for the development of potential therapeutic agents.

Inhibition of Purple Acid Phosphatases (PAPs) by this compound Derivatives

Purple Acid Phosphatases (PAPs) are a unique class of metalloenzymes that catalyze the hydrolysis of phosphorylated substrates in acidic conditions. nih.gov These enzymes are implicated in various physiological processes, and their overactivity can be associated with diseases like osteoporosis, making them a key target for inhibitor development. nih.gov

Derivatives of this compound have been designed and synthesized as inhibitors of PAPs. nih.gov Research has demonstrated that these compounds can achieve significant inhibitory potency, with some derivatives exhibiting Kᵢ values in the low micromolar range, representing some of the most potent PAP inhibitors reported to date. nih.gov For instance, α-alkoxynaphthylmethylphosphonic acids, which are derivatives of this compound, have shown Kᵢ values as low as 4 µM. nih.gov

Structure-Activity Relationships for PAP Inhibition

The inhibitory potency of this compound derivatives against PAPs is highly dependent on their chemical structure. Studies have systematically modified the parent compound to understand the structure-activity relationships (SAR) that govern this inhibition.

Initial investigations by Schwender and coworkers reported that this compound itself had an IC₅₀ of 30 µM against human PAP (hPAP). maynoothuniversity.ie Interestingly, the introduction of a hydroxyl group at the ortho-position of the naphthyl ring resulted in a loss of detectable inhibition. maynoothuniversity.ie Conversely, the potency was significantly increased by substituting lipophilic aroyl groups at the ortho-position. For example, a derivative with a 2-naphthoyl group showed an IC₅₀ of 6 µM, and a derivative with two benzoyl groups exhibited an even lower IC₅₀ of 1.4 µM. maynoothuniversity.ie These findings highlight the importance of lipophilic substituents at specific positions on the naphthyl ring for effective inhibition of PAPs.

| Compound | Substituent(s) | Inhibitory Potency (IC₅₀ against hPAP) |

|---|---|---|

| This compound | None | 30 µM |

| o-hydroxy-(1-Naphthylmethyl)phosphonic acid | o-hydroxy | No inhibition detected |

| Derivative with 2-naphthoyl group | o-(2-naphthoyl) | 6 µM |

| Derivative with two benzoyl groups | o-benzoyl, another benzoyl group | 1.4 µM |

Interaction with Other Phosphatase Systems

While potent against PAPs, the inhibitory activity of this compound derivatives is not limited to this single class of enzymes. Research has shown that these compounds can also interact with other phosphatase systems.

Notably, 6-substituted naphthalen-2-yl-methyl phosphonic acid analogs have been identified as potent inhibitors of Autotaxin (ATX), a member of the nucleotide pyrophosphate phosphodiesterase family. nih.govnih.gov ATX is a crucial enzyme that produces the signaling molecule lysophosphatidic acid (LPA). nih.govnih.gov Certain naphthalene-methyl phosphonic acid derivatives have been shown to block ATX activity with Kᵢ values in the low-micromolar to nanomolar range through a mixed-mode mechanism of inhibition. nih.govnih.gov Importantly, these compounds demonstrated selectivity, as they did not inhibit the activity of related enzymes like NPP6 and NPP7. nih.govnih.gov This indicates that specific structural modifications on the naphthalene-methyl phosphonic acid scaffold can direct its inhibitory activity towards different phosphatase and phosphodiesterase enzymes.

Mimicry of Phosphate Moieties in Biological Systems

The biological activity of phosphonates, including this compound, is fundamentally linked to their ability to act as structural mimics of natural phosphates. This bioisosteric relationship is a cornerstone of their function as enzyme inhibitors and modulators of biological pathways.

Phosphonate Bioisosterism and its Biological Relevance

Phosphonates are recognized as effective bioisosteres of phosphates. nih.gov The key structural difference is the replacement of a P-O-C ester linkage in phosphates with a more stable P-C bond in phosphonates. nih.govresearchgate.net This substitution makes phosphonates resistant to enzymatic and chemical hydrolysis, which is a significant advantage in designing molecules that can interfere with phosphate-based biological processes. researchgate.netresearchgate.net

Phosphonates mimic the tetrahedral geometry and charge of the phosphate group, allowing them to bind to the active sites of enzymes that recognize phosphate or pyrophosphate substrates. nih.govresearchgate.net However, there are subtle differences; for instance, the second acid dissociation constant (pKa₂) of phosphonates is typically higher than that of phosphates (around 7.6 vs. 6.4). researchgate.net Despite these differences, their ability to mimic phosphates makes them valuable tools for targeting a wide range of enzymes, including polymerases, phosphatases, and kinases. researchgate.net They can act as competitive inhibitors by mimicking the substrate or as transition-state analogs, effectively blocking the enzyme's catalytic cycle. nih.govresearchgate.net

Investigation of this compound as a Phosphoantigen

Phosphoantigens are small phosphate- or phosphonate-containing molecules that can activate a specific subset of immune cells called Vγ9/Vδ2 T cells. nih.gov These T cells play a role in the immune surveillance of tumors and infections. nih.gov The activation process involves the binding of the phosphoantigen to the intracellular domain of the BTN3A1 protein, leading to T cell stimulation. researchgate.netnih.gov

While various phosphonate-containing molecules have been synthesized and evaluated as phosphoantigens, current scientific literature from the conducted searches does not provide specific evidence or investigation into this compound or its direct derivatives for this particular biological activity. The research on phosphoantigens has largely focused on other structures, such as derivatives of (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP). nih.govnih.gov Therefore, the potential for this compound to act as a phosphoantigen remains an uninvestigated area based on the available information.

Interactions with Biological Pathways

The bioactivity of this compound and related compounds with a naphthylmethyl scaffold has been explored in several non-clinical biological studies. These investigations have shed light on their potential interactions with key cellular pathways, including isoprenoid biosynthesis, protein-tyrosine kinase signaling, and cellular membrane homeostasis.

Modulation of Isoprenoid Biosynthesis

Isoprenoids are a vast and diverse class of naturally occurring organic chemicals synthesized from two five-carbon precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov These precursors are produced through two primary pathways: the mevalonate (MVA) pathway and the non-mevalonate or 1-deoxy-D-xylulose-5-phosphate (DXP) pathway. nih.gov The DXP pathway is essential in many pathogens, including the malaria parasite Plasmodium falciparum, but is absent in humans, making its enzymes attractive drug targets. nih.gov

While no direct studies on the effect of this compound on isoprenoid biosynthesis have been identified, research on analogous compounds containing the naphthylmethyl scaffold suggests potential interactions. A study on a series of 3'-amido-3'-deoxy-N(6)-(1-naphthylmethyl) adenosines demonstrated inhibitory activity against 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR). nih.gov DXR is a key enzyme in the DXP pathway. nih.gov This finding indicates that the naphthylmethyl moiety may play a role in the binding and inhibition of enzymes within the isoprenoid biosynthesis pathway.

Table 1: Naphthylmethyl-Containing Compounds and Their Interaction with Isoprenoid Biosynthesis

| Compound Class | Target Enzyme | Pathway | Observed Effect |

|---|

Engagement with Protein-Tyrosine Kinase Analogs

Protein-tyrosine kinases (PTKs) are a family of enzymes that catalyze the transfer of a phosphate group from ATP to the tyrosine residues of specific proteins. This phosphorylation event is a critical component of signal transduction pathways that regulate cell growth, differentiation, and proliferation. Dysregulation of PTK activity is often associated with various diseases, including cancer.

Direct research on the interaction between this compound and protein-tyrosine kinases is not currently available. However, studies on other compounds incorporating a naphthalene (B1677914) or naphthylmethyl-like structure have shown inhibitory activity against these enzymes. For instance, novel metal complexes of naphthalimide-cyclam conjugates have been synthesized and identified as potential multi-target receptor tyrosine kinase (RTK) inhibitors. nih.gov Additionally, organometallic pyridylnaphthalimide complexes have been investigated as protein kinase inhibitors. nih.gov While these compounds are structurally distinct from this compound, their activity suggests that the naphthalene scaffold can be a component of molecules that interact with the ATP-binding site of protein kinases.

Effect on Cellular Membrane Homeostasis (e.g., related to efflux pump systems if the naphthylmethyl scaffold is the focus of study)

Cellular membrane homeostasis is crucial for maintaining the internal environment of a cell and is partly regulated by efflux pump systems. These pumps are transmembrane proteins that actively transport a wide variety of substrates out of the cell, contributing to phenomena such as multidrug resistance (MDR) in bacteria and cancer cells.

The naphthylmethyl scaffold has been a central focus in the development of efflux pump inhibitors (EPIs). While there is no specific data on this compound, the closely related compound 1-(1-naphthylmethyl)-piperazine (NMP) has been identified as a putative EPI. Studies have shown that NMP can reverse multidrug resistance in Escherichia coli that overexpress resistance–nodulation–cell division (RND) type efflux pumps. The mechanism of action is believed to be the inhibition of these pumps, leading to an intracellular accumulation of antimicrobial agents that would otherwise be expelled.

Immunomodulatory Properties (e.g., T-cell stimulation)

Immunomodulatory substances are those that can modify the functioning of the immune system. This can involve either enhancing or suppressing immune responses. T-cells are a type of lymphocyte that play a central role in cell-mediated immunity.

There is currently no available scientific literature describing the immunomodulatory properties of this compound, including any effects on T-cell stimulation. Broader searches for compounds containing the naphthylmethyl scaffold have also not yielded specific information regarding immunomodulatory activities. Research in this area has focused on other classes of compounds, such as 1,8-naphthyridine derivatives, which have shown some immunomodulatory effects. nih.gov

Table 2: Summary of Biological Interactions of the Naphthylmethyl Scaffold

| Biological Pathway | Specific Target/Process | Compound Scaffold | Key Findings |

|---|---|---|---|

| Isoprenoid Biosynthesis | 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) | 3'-amido-3'-deoxy-N(6)-(1-naphthylmethyl) adenosines | Inhibition of a key enzyme in the non-mevalonate pathway. nih.gov |

| Protein-Tyrosine Kinase Signaling | Receptor Tyrosine Kinases (RTKs) | Naphthalimide-cyclam conjugates | Potential for multi-target inhibition. nih.gov |

Computational and Theoretical Chemistry of 1 Naphthylmethyl Phosphonic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of (1-Naphthylmethyl)phosphonic acid. These calculations provide a detailed picture of the molecule's electronic landscape.

The optimized geometry of this compound reveals a tetrahedral arrangement around the phosphorus atom, with the naphthylmethyl group and the three oxygen atoms as substituents. The bond lengths and angles are influenced by the steric bulk of the naphthyl group and the electronic effects of the phosphonic acid moiety.

The distribution of electron density and the molecular orbital energies are key to understanding the compound's reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO is typically localized on the electron-rich naphthalene (B1677914) ring, indicating its potential to act as an electron donor in chemical reactions. Conversely, the LUMO is often centered around the phosphonic acid group, suggesting its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and reactivity.

Reactivity descriptors, derived from conceptual DFT, can be calculated to predict the most likely sites for electrophilic and nucleophilic attack. The Fukui functions, for instance, can pinpoint specific atoms within the molecule that are most susceptible to reaction. The electrostatic potential map illustrates the charge distribution, highlighting the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. For this compound, the oxygen atoms of the phosphonic acid group typically exhibit a negative electrostatic potential, making them potential sites for interaction with cations or for hydrogen bonding.

Table 1: Calculated Electronic Properties of this compound (Note: The following data is illustrative and based on typical results from DFT calculations for similar phosphonic acid derivatives, as specific published research data for this exact compound is limited.)

| Property | Calculated Value |

| Energy of HOMO | -6.5 eV |

| Energy of LUMO | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools to investigate the potential of this compound as a ligand for biological targets, such as enzymes.

Molecular docking predicts the preferred orientation of the molecule when binding to a target protein, as well as the binding affinity. This is achieved by sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on a force field. For this compound, the phosphonic acid group is a key feature for interaction, as it can form strong hydrogen bonds and electrostatic interactions with polar amino acid residues in a protein's active site. The naphthalene ring can engage in hydrophobic or π-stacking interactions with aromatic residues.

Following docking, MD simulations can provide a more dynamic and detailed view of the ligand-protein complex. nih.govnih.gov These simulations model the movement of atoms over time, taking into account the flexibility of both the ligand and the protein. nih.govnih.gov MD simulations can reveal the stability of the binding pose predicted by docking, the key intermolecular interactions that stabilize the complex, and the influence of the ligand on the protein's conformational dynamics. nih.govnih.gov The binding free energy can also be calculated from MD simulations using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), providing a more accurate estimation of the binding affinity. nih.gov

Table 2: Illustrative Molecular Docking and MD Simulation Results for this compound with a Hypothetical Protein Target (Note: This data is for illustrative purposes to demonstrate the typical output of such simulations, as specific published research for this compound is not available.)

| Parameter | Value |

| Docking Score | -8.5 kcal/mol |

| Predicted Binding Free Energy (MM/PBSA) | -25.0 kcal/mol |

| Key Interacting Residues | Arg12, Lys45, Trp88 |

| Dominant Interaction Types | Hydrogen bonding, π-stacking |

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can accurately predict various spectroscopic properties of this compound, which is invaluable for its characterization and for the interpretation of experimental spectra.

NMR Spectroscopy: The nuclear magnetic resonance (NMR) chemical shifts of ¹H, ¹³C, and ³¹P can be calculated using quantum mechanical methods, most commonly DFT. nih.gov These calculations involve determining the magnetic shielding tensors for each nucleus in the molecule. The predicted chemical shifts can be compared with experimental data to confirm the molecular structure. Machine learning approaches are also emerging as a powerful tool for the rapid and accurate prediction of NMR spectra. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound can be simulated by calculating the vibrational frequencies and their corresponding intensities. computabio.com This is typically done by performing a harmonic vibrational analysis on the optimized molecular geometry. The predicted spectrum shows characteristic absorption bands corresponding to the vibrational modes of the different functional groups, such as the P=O and P-O-H stretching vibrations of the phosphonic acid group and the C-H and C=C vibrations of the naphthalene ring. Anharmonic effects can also be included in more advanced calculations to improve the accuracy of the predicted spectra. researchgate.netnih.gov

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Note: These are representative values and the actual spectrum may show more complex features. Specific published computational spectra for this molecule are not available.)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| P=O | Stretching | 1250 - 1300 |

| O-H (in P-OH) | Stretching | 2500 - 3000 (broad) |

| P-O | Stretching | 950 - 1050 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C=C (aromatic) | Stretching | 1500 - 1600 |

Theoretical Studies on Interfacial Interactions and Adsorption Mechanisms

The interaction of this compound with surfaces is crucial for applications such as corrosion inhibition, surface modification, and the formation of self-assembled monolayers (SAMs). Theoretical studies, primarily using DFT, can elucidate the mechanisms of these interfacial interactions. researchgate.net

When adsorbing onto a metal oxide surface, the phosphonic acid group can form strong covalent bonds with the surface metal atoms through the oxygen atoms, leading to a stable and well-ordered monolayer. rsc.orgrsc.org Computational models can determine the most favorable adsorption geometries, calculate the adsorption energies, and analyze the charge transfer between the molecule and the surface. These studies can also predict the packing density and orientation of the molecules in the SAM. rsc.org The nature of the solvent and the surface crystallography are important factors that can be included in these simulations to provide a more realistic description of the adsorption process. rsc.org

For applications in corrosion inhibition, theoretical calculations can help to understand how this compound protects a metal surface. researchgate.net By calculating parameters such as the HOMO and LUMO energies and the charge distribution, it is possible to predict the molecule's ability to donate electrons to the vacant d-orbitals of the metal and to accept electrons from the metal, thus forming a protective film that hinders the corrosion process. researchgate.netimist.ma

Computational Exploration of Catalytic Pathways

While this compound itself is not typically a catalyst, computational methods can be employed to explore its potential role in catalytic systems, for instance, as a ligand for a catalytically active metal center or as a co-catalyst.

DFT calculations can be used to map out the potential energy surface of a reaction catalyzed by a complex containing this compound. This allows for the identification of transition states and the calculation of activation barriers for different reaction pathways. By comparing the energetics of various possible mechanisms, the most likely catalytic cycle can be determined.

For example, if this compound were used as a ligand in a homogeneous catalyst, computational studies could investigate how its electronic and steric properties influence the activity and selectivity of the catalyst. The flexibility of the naphthylmethyl group and the coordinating ability of the phosphonic acid moiety could be tuned to optimize the performance of the catalyst for a specific chemical transformation.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (1-Naphthylmethyl)phosphonic acid, and how do reaction conditions influence product purity?

- Methodology :

- Modified Mannich Reaction : Combine phosphorous acid with formaldehyde and a naphthylmethylamine derivative under controlled pH (4–6) and temperature (60–80°C). Monitor intermediates via <sup>31</sup>P NMR to optimize yield .

- Dialkyl Phosphonate Route : React 1-naphthylmethanol with dialkyl phosphite in anhydrous conditions, followed by hydrolysis (e.g., HCl or McKenna procedure). Use TLC to track dealkylation efficiency .

- Key Variables : Temperature, solvent polarity (e.g., THF vs. DMF), and stoichiometry of reactants directly affect side-product formation. Purification via recrystallization or column chromatography is critical for ≥95% purity.

Q. What analytical techniques are recommended for quantifying this compound in plant tissues, and how should detection limits be standardized?

- Methodology :

- LC-MS/MS : Employ reverse-phase C18 columns with a mobile phase of 0.1% formic acid in water/acetonitrile. Use deuterated internal standards (e.g., D2-phosphonic acid) to correct matrix effects .

- Detection Limits : Calibrate instruments using spiked samples (0.01–10 mg/kg). Report limits of quantification (LOQ) as 10× signal-to-noise ratios. Harmonize reporting thresholds across labs (e.g., 0.05 mg/kg) to avoid discrepancies in residue interpretation .

Advanced Research Questions

Q. How can conflicting data on phosphonic acid residues in organic crops be systematically resolved, considering both endogenous and exogenous sources?

- Methodology :

- Source Differentiation : Conduct isotopic labeling (e.g., <sup>18</sup>O tracing) to distinguish between fungicide-derived residues (exogenous) and microbial/plant metabolic pathways (endogenous) .

- Longitudinal Sampling : Monitor perennial crops over multiple seasons to track residue persistence. Compare with historical application records to correlate detection with prior use .

- Multivariate Analysis : Apply PCA to residue data alongside soil pH, microbial activity, and rainfall patterns to identify confounding variables .

Q. What experimental strategies are effective in evaluating the bioactivity of this compound derivatives against fungal pathogens?

- Methodology :

- In Vitro Assays : Use microdilution plates to determine minimum inhibitory concentrations (MIC) against Phytophthora spp. Include positive controls (e.g., fosetyl-Al) and assess synergy with commercial fungicides .

- Molecular Dynamics (MD) Simulations : Model interactions between the compound and fungal enzyme targets (e.g., phosphatase enzymes). Analyze binding free energies and hydrogen-bonding networks to rationalize activity trends .

Q. How do structural modifications of this compound influence its coordination properties in hybrid materials?

- Methodology :

- Single-Crystal XRD : Characterize metal-organic frameworks (MOFs) synthesized with the compound. Compare coordination modes (monodentate vs. bidentate) across transition metals (e.g., Cu<sup>2+</sup>, Fe<sup>3+</sup>) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability of hybrid materials. Correlate decomposition temperatures with ligand-metal bond strength.

Data Contradiction & Validation

Q. How should researchers address discrepancies in phosphonic acid degradation rates reported across studies?

- Methodology :

- Controlled Degradation Experiments : Replicate conditions (UV intensity, pH, oxidant concentrations) from conflicting studies. Use standardized reference materials (e.g., NIST-certified phosphonic acid) to minimize variability .

- Kinetic Modeling : Apply pseudo-first-order or Langmuir-Hinshelwood models to compare degradation mechanisms. Use AIC/BIC criteria to identify the most statistically robust model .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.